![molecular formula C8H10N4O4 B14016222 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea is a chemical compound that belongs to the nitrofuran class of antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. The unique structure of this compound, which includes a nitrofuran ring and a urea moiety, contributes to its potent biological activity.
Vorbereitungsmethoden
The synthesis of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea typically involves the reaction of ethyl isocyanate with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Wirkmechanismus
The mechanism of action of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the disruption of essential cellular processes and ultimately bacterial cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea can be compared with other nitrofuran antibiotics, such as:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one moiety and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety and is used to treat bacterial and protozoal infections.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione moiety and is used to treat urinary tract infections
Eigenschaften
Molekularformel |
C8H10N4O4 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5- |
InChI-Schlüssel |
JGPNCLKRECLYTO-YHYXMXQVSA-N |
Isomerische SMILES |
CCN(C(=O)N)/N=C\C1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


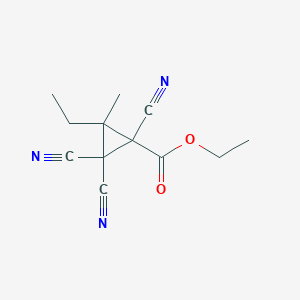
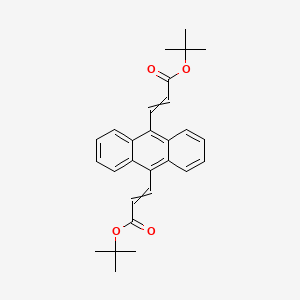
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
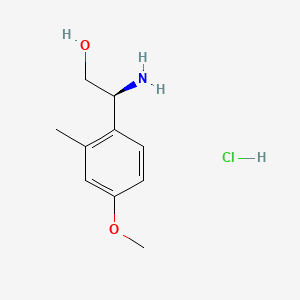
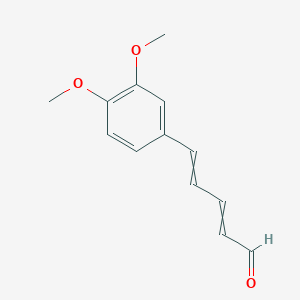

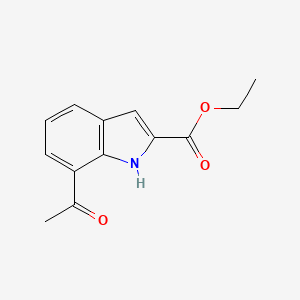
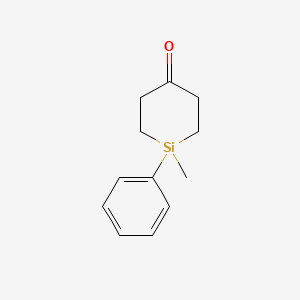

![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
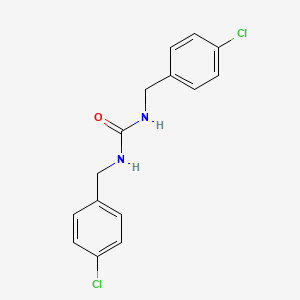

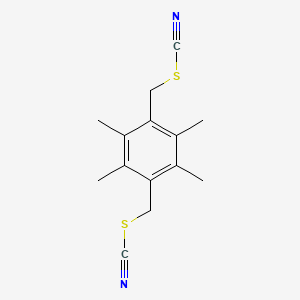
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
